15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol
CAS No.: 857297-90-6
Cat. No.: VC0124020
Molecular Formula: C19H28ClN3
Molecular Weight: 333.904
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857297-90-6 |
|---|---|
| Molecular Formula | C19H28ClN3 |
| Molecular Weight | 333.904 |
| IUPAC Name | 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |
| Standard InChI | InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3 |
| Standard InChI Key | GFBDETZVKYCUTH-UHFFFAOYSA-N |
| SMILES | CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O |
| Appearance | Powder |
Introduction
The compound 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol is a complex organic molecule with a highly intricate structure. It belongs to the class of polycyclic compounds containing nitrogen and oxygen functional groups. This detailed article explores its chemical properties, molecular structure, and potential applications.
Stereochemistry
The compound has stereochemical configurations at multiple centers:
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Positions labeled as (e.g., , ) indicate specific spatial arrangements of substituents around these carbons.
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The ethylidene group adopts an -configuration (trans arrangement).
Applications and Research Findings
While specific applications for this compound are not well-documented in existing literature, its structural complexity suggests potential uses in:
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Pharmaceutical Research:
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The diaza system may interact with biological targets like enzymes or receptors.
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Hydroxyl groups enhance solubility and reactivity in biochemical environments.
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Material Science:
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Polycyclic frameworks are often studied for electronic or optical properties.
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Synthetic Chemistry:
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The molecule's functional groups allow for derivatization into novel compounds.
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Data Table: Key Identifiers
| Identifier Type | Value/Description |
|---|---|
| PubChem CID | 15558573 |
| Synonyms | CHEMBL454572; methyl (1S...carboxylate |
| SMILES Representation | C/C=C1\CN2[C@H]3C[C@@H]1C@(C(=O)OC)[C@@H]2Cc1c3[nH]c2ccccc12 |
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